molecular formula C21H17ClFNO B1671367 [2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone CAS No. 344457-87-0

[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone

Cat. No. B1671367
CAS RN: 344457-87-0
M. Wt: 353.8 g/mol
InChI Key: QIBLVZMAUUVSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EO-1606 is a small molecule drug known for its role as a p38 mitogen-activated protein kinase inhibitor. The molecular formula of EO-1606 is C21H17ClFNO, and it has a molecular weight of 353.82 g/mol .

Preparation Methods

The preparation of EO-1606 involves several synthetic routes and reaction conditions. One common method includes the use of a silver-based catalyst in a vapor-phase reaction. The process typically involves the following steps:

Chemical Reactions Analysis

EO-1606 undergoes several types of chemical reactions, including:

    Oxidation: EO-1606 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on EO-1606, leading to different analogs.

    Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce new functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions are typically derivatives of EO-1606 with modified functional groups .

Scientific Research Applications

Mechanism of Action

EO-1606 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in the regulation of inflammatory cytokines and stress responses. By inhibiting p38 mitogen-activated protein kinase, EO-1606 reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects. The molecular targets of EO-1606 include the active site of p38 mitogen-activated protein kinase, where it binds and prevents the phosphorylation of downstream targets .

properties

CAS RN

344457-87-0

Molecular Formula

C21H17ClFNO

Molecular Weight

353.8 g/mol

IUPAC Name

[2-chloro-4-(4-fluoro-2-methylanilino)phenyl]-(2-methylphenyl)methanone

InChI

InChI=1S/C21H17ClFNO/c1-13-5-3-4-6-17(13)21(25)18-9-8-16(12-19(18)22)24-20-10-7-15(23)11-14(20)2/h3-12,24H,1-2H3

InChI Key

QIBLVZMAUUVSMB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EO-1606;  EO 1606;  EO1606.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Reactant of Route 2
Reactant of Route 2
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Reactant of Route 3
Reactant of Route 3
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Reactant of Route 4
Reactant of Route 4
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Reactant of Route 5
Reactant of Route 5
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Reactant of Route 6
Reactant of Route 6
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.